molecular formula C9H5FN4 B8475666 4-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

4-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Cat. No.: B8475666
M. Wt: 188.16 g/mol
InChI Key: SLYPQJYFAJTVLN-UHFFFAOYSA-N
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Description

4-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C9H5FN4 and its molecular weight is 188.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H5FN4

Molecular Weight

188.16 g/mol

IUPAC Name

4-fluoro-2-(1,2,4-triazol-1-yl)benzonitrile

InChI

InChI=1S/C9H5FN4/c10-8-2-1-7(4-11)9(3-8)14-6-12-5-13-14/h1-3,5-6H

InChI Key

SLYPQJYFAJTVLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N2C=NC=N2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(4-Fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine hydrochloride): Intermediate 1,4-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile, (2.46 g, 13.13 mmol) was dissolved in hot ethanol (150 mL). Aqueous 1N HCl (15 mL) was added followed by 10% Pd/C (200 mg). The mixture was shaken under H2 (55 psi) for 4 h., then filtered through Celite and concentrated in vacuo. The remaining residue was partitioned between ethyl acetate and water. The aqueous layer was isolated and lyophilized to give the title compound as a white powder (2.96 g, 99% yield). 1H NMR (500 MHz, CD3OD) δ ppm: 9.51 (1H, s), 8.63 (1H, s), 7.85 (1H, dd, J=8.5, 5.8 Hz), 7.68 (1H, dd, J=8.8, 2.4 Hz), 7.49 (1H, td, J=8.3, 2.4 Hz), 4.20 (2H, s). LCMS (M+H) calcd for C9H10N4F: 193.08; found: 193.16.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
catalyst
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 2,4-difluorobenzonitrile (10 g, 72 mmol), dissolved in THF (20 mL) and DMF (40 mL), was added 1,2,4-triazole sodium salt (6.3 g, 70 mmol) and the resulting mixture stirred at 90° C. for 3 h, after which it was filtered and concentrated. The remaining residue was adsorbed onto silica gel and purified by flash column chromatography eluting with 0%–30% ethyl acetate/hexanes to give the title compound as colorless needles (2.46 g, 18% yield). 1H NMR (500 MHz, CDCl3) δ ppm: 8.89 (1H, s), 8.19 (1H, s), 7.85 (1H, dd, J=8.7, 5.6 Hz), 7.60 (1H, dd, J=8.8, 2.4 Hz), 7.28–7.24 (1H, m). LCMS (M+H) calcd for C9H6N4F: 189.05; found: 189.13.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
18%

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